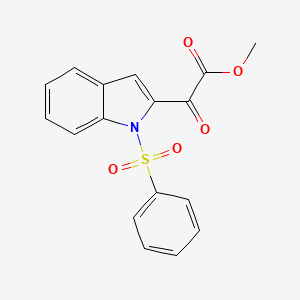
Methyl oxo(1-(phenylsulfonyl)-1H-indol-2-yl)acetate
Cat. No. B8343642
M. Wt: 343.4 g/mol
InChI Key: FMXYYPVQVMPNGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05220016
Procedure details


To a solution of N-phenylsulfonyl indole (5.14 g, 20 mmol) in dry THF (100 ml) under argon, and cooled to -65° C., was added t-butyl lithium (13 ml, 22 mmol, 1.7 M in pentane). The solution was allowed to warm to 0° C. and stirred for 1 hr. The above solution was added via canula to a stirred solution of dimethyloxalate (9.5 g, 80 mmol) in THF (250 ml) at 0° C. After 4 hrs at 0° C. the mixture was quenched with saturated aqueous NH4CI and extracted with ethyl acetate (3×100 ml). The dried (MgSO4) extract was evaporated in vacuo, and the residue purified by chromatography over silica gel eluting with hexane/ethyl acetate (b 10:1) to give the α-keto ester 12 (2.3 g, 34%). M.p. 111-112° C. (from ethyl acetate). IR (CHCl3) 3680, 3619, 3415, 3019, 1743, 1692, 1600, 1537 and 1372 cm-1. λmax (ε) (MeOH) 208 (23930), 265 (4460), 275 (4170), 312 (10040) nm. 1H NMR (CDCl3) δ8.06 (1H, d, J=8.5 Hz), 7.78 (2H, d, J=7.5 Hz), 7.58 (1H,d, J=8 Hz), 7.51-7.37 (5H, m), 7.29 (1H, t, J=7.6 Hz), 3.99 (3H, s). 13C NMR (CDCl3) δ177.2, 161.3, 138.5, 136.7, 135.8, 134.1, 129.0, 128.7, 128.5, 127.0, 124.8, 123.4, 122.2, 115.3, 53.3. Anal. calcd for C17H13NO5S C, 59.47; H, 3.82; N, 4.08. Found C, 59.42; H3.84; N, 3.99%.





Name
Yield
34%
Identifiers


|
REACTION_CXSMILES
|
[C:1]1([S:7]([N:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([Li])(C)(C)C.[CH3:24][O:25][C:26](=[O:31])[C:27](OC)=[O:28]>C1COCC1>[C:1]1([S:7]([N:10]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[C:11]2[C:27]([C:26]([O:25][CH3:24])=[O:31])=[O:28])(=[O:9])=[O:8])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5.14 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Li]
|
Step Three
|
Name
|
|
|
Quantity
|
9.5 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C(=O)OC)=O
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 1 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 4 hrs at 0° C. the mixture was quenched with saturated aqueous NH4CI
|
|
Duration
|
4 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (3×100 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The dried (MgSO4)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue purified by chromatography over silica gel eluting with hexane/ethyl acetate (b 10:1)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)N1C(=CC2=CC=CC=C12)C(=O)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.3 g | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 33.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
